5,6-Difluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
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Overview
Description
5,6-Difluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid: is a fluorinated derivative of tetrahydroquinoline, a compound known for its diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms into the quinoline structure enhances its chemical stability and biological activity, making it a valuable compound for various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with aniline and p-fluoroaniline.
Doebner-Miller Synthesis: The aniline derivatives undergo the Doebner-Miller synthesis to form the quinoline core.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:
Hydrogenation: Introduction of hydrogen in the presence of a catalyst.
Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: 5,6-Difluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as selenium dioxide.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic reagents under basic conditions.
Major Products:
Oxidation Products: Quinoline derivatives.
Reduction Products: Various tetrahydroquinoline derivatives.
Substitution Products: Compounds with different functional groups replacing fluorine atoms.
Scientific Research Applications
Chemistry:
Synthesis of Fluorinated Compounds:
Biology:
Enzyme Inhibition: Exhibits inhibitory activity against certain enzymes, making it useful in biochemical studies.
Medicine:
Antibacterial Activity: Fluorinated quinolines, including this compound, have shown significant antibacterial properties.
Industry:
Mechanism of Action
The mechanism of action of 5,6-Difluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity to these targets, leading to increased biological activity. The pathways involved include enzyme inhibition and disruption of bacterial cell wall synthesis .
Comparison with Similar Compounds
- 6-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
- 7-Fluoro-3-hydroxy-4,5-dihydrooxadiazolo[3,4-a]quinolin-10-ium
Comparison:
- Chemical Structure: The presence of additional fluorine atoms in 5,6-Difluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid provides it with unique chemical properties compared to its analogs.
- Biological Activity: The compound exhibits higher biological activity due to the enhanced binding affinity conferred by the fluorine atoms .
Properties
Molecular Formula |
C10H9F2NO2 |
---|---|
Molecular Weight |
213.18 g/mol |
IUPAC Name |
5,6-difluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H9F2NO2/c11-6-2-4-7-5(9(6)12)1-3-8(13-7)10(14)15/h2,4,8,13H,1,3H2,(H,14,15) |
InChI Key |
CNPJXHPOCZXPDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2F)F)NC1C(=O)O |
Origin of Product |
United States |
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